Chloromethanesulfonyl fluoride
Overview
Description
Chloromethanesulfonyl fluoride is an organosulfur compound with the molecular formula CH₂ClFO₂S. It is a colorless liquid that is used in various chemical reactions due to its unique reactivity. This compound is particularly notable for its role in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Chloromethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction Reactions: It can participate in oxidation-reduction reactions, although these are less common.
Addition Reactions: It can add to unsaturated compounds to form new products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions are sulfonyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chloromethanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethanesulfonyl fluoride involves its reactivity with nucleophiles. It can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Sulfonyl Fluorides: A broader class of compounds that includes chloromethanesulfonyl fluoride
Uniqueness: this compound is unique due to its combination of a sulfonyl fluoride group with a chloromethyl group. This combination imparts unique reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
chloromethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClFO2S/c2-1-6(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSUKQDRLFRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190761 | |
Record name | Methanesulfonyl fluoride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-93-3 | |
Record name | Methanesulfonyl fluoride, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonyl fluoride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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